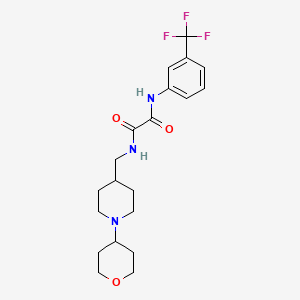![molecular formula C24H18N2O4S B2727726 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate CAS No. 877637-53-1](/img/structure/B2727726.png)
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1’-biphenyl]-4-yl)acetate” is a potent APJ functional antagonist in cell-based assays . It has been discovered and characterized as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H11N3O6S . The InChI code for this compound is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.36 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Pyrimidine-Linked Heterocyclic Compounds : Research indicates the synthesis of pyrimidine-linked compounds utilizing microwave irradiation, revealing their potential for insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including those with 4-oxo-pyran structures, have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in medical applications (Rahmouni et al., 2016).
Antioxidant Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, akin to the chemical structure , have demonstrated notable antioxidant activities, comparing favorably with ascorbic acid (El‐Mekabaty, 2015).
Chemical Synthesis and Reactivity
Synthetic Applications in Chemistry : Studies show the use of related pyran compounds as synthons for creating diverse chemical structures, indicating the versatility of such compounds in chemical synthesis (Ram & Goel, 1996).
Development of PDE9A Inhibitors : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has led to the development of selective brain penetrant PDE9A inhibitors, showcasing the relevance of these compounds in neuropharmacology (Verhoest et al., 2012).
Antimicrobial Activity : Synthesis of coumarin pyrazole pyrimidine derivatives, related to the core structure , has been explored for their antimicrobial properties against various microorganisms (Laxmi et al., 2012).
Pharmaceutical and Medicinal Chemistry
- Anticonvulsant Drug Development : The compound Epimidin, containing a pyrazolo[3,4-d]pyrimidin-4-one structure, has been identified as a promising anticonvulsant drug candidate, exemplifying the potential medical uses of related compounds (Severina et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c27-21-14-20(16-31-24-25-11-4-12-26-24)29-15-22(21)30-23(28)13-17-7-9-19(10-8-17)18-5-2-1-3-6-18/h1-12,14-15H,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJYCUTDDNVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)
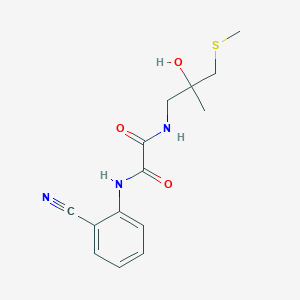
![N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727654.png)
![Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727656.png)
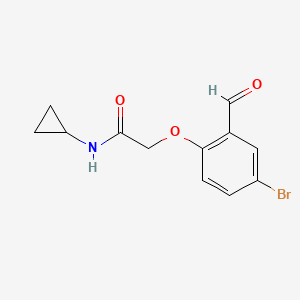
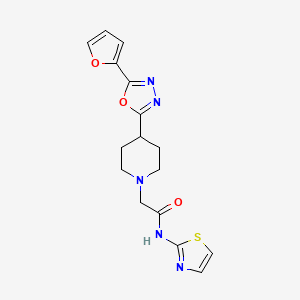
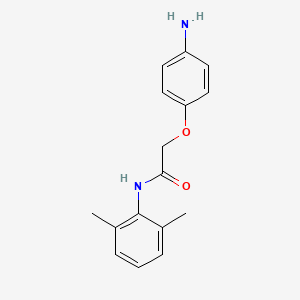


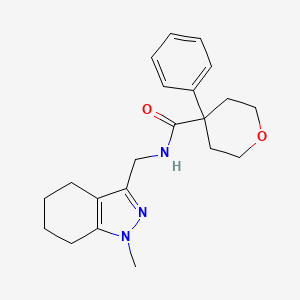
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2727665.png)
